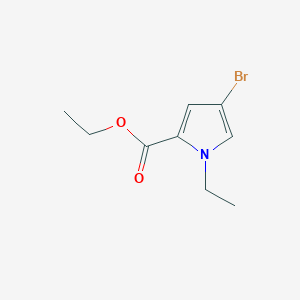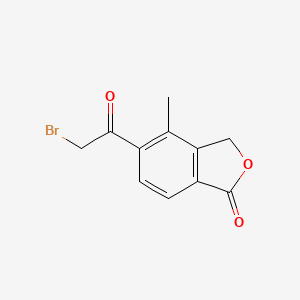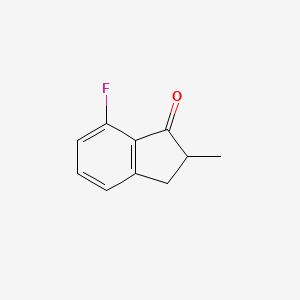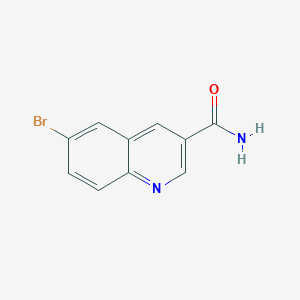
tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
Tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate works by inhibiting the activity of a specific type of enzyme known as Bruton's tyrosine kinase (BTK). This enzyme is involved in the signaling pathways that control the growth and survival of cancer cells. By blocking BTK activity, this compound can help to slow or stop the growth of cancer cells and potentially improve patient outcomes.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit BTK activity in cancer cells, leading to decreased cell proliferation and increased cell death. The drug has also been shown to have a favorable safety profile, with minimal adverse effects reported in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in laboratory experiments is its specificity for BTK inhibition. This allows researchers to more precisely investigate the role of this enzyme in cancer cell growth and survival. However, there are also some limitations to using this compound in lab experiments, including its cost and availability, as well as the need for specialized equipment and expertise to synthesize and handle the drug.
Zukünftige Richtungen
There are several potential future directions for research on tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate and its use in cancer treatment. These include investigating the drug's efficacy in combination with other therapies, exploring its potential for use in different types of cancer, and developing new formulations or delivery methods to improve its effectiveness and reduce adverse effects. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential impact on cancer cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate has been the subject of numerous scientific studies and research projects focused on its potential use as a cancer treatment. These studies have investigated the drug's mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSXKEVUNZWVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857008 | |
| Record name | tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060803-71-5 | |
| Record name | tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)




![Sodium;3-[5-chloro-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1513272.png)


![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)
![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)



![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513318.png)